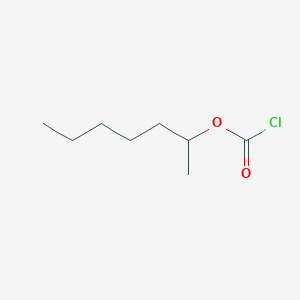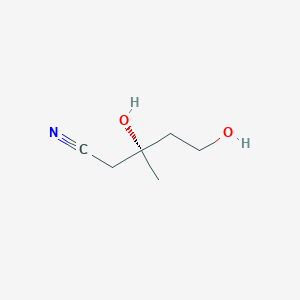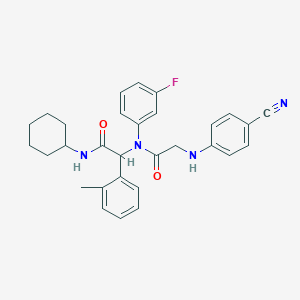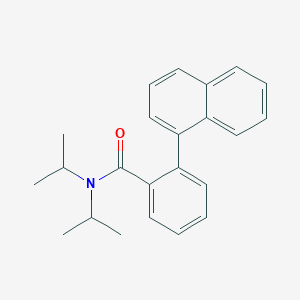
2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin is a derivative of 5-Deazariboflavin, a compound known for its role in various biochemical processes. This compound is characterized by the presence of four acetyl groups attached to the riboflavin molecule, which enhances its stability and solubility. It is primarily used in research settings for studying the mechanisms of flavin-dependent enzymes and photoreactivation processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin typically involves the acetylation of 5-Deazariboflavin. The process begins with the protection of the hydroxyl groups on the riboflavin molecule using acetyl groups. This is achieved by reacting 5-Deazariboflavin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying the mechanisms of flavin-dependent enzymes.
Reduction: Reduction reactions can be used to convert the compound back to its original form or to other reduced derivatives.
Substitution: The acetyl groups can be substituted with other functional groups to create new derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Deazariboflavin, which are used in biochemical and photochemical studies.
科学研究应用
2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin has several scientific research applications:
Chemistry: It is used to study the mechanisms of flavin-dependent enzymes and their role in oxidation-reduction reactions.
Biology: The compound is used in photoreactivation studies to understand the repair mechanisms of DNA damage caused by ultraviolet light.
Medicine: Research on this compound contributes to the development of new drugs targeting flavin-dependent enzymes.
Industry: It is used in the synthesis of various chemical intermediates and as a reference standard in quality control processes.
作用机制
The mechanism of action of 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin involves its interaction with flavin-dependent enzymes. The acetyl groups enhance the compound’s stability and solubility, allowing it to effectively participate in enzymatic reactions. The compound acts as a cofactor, facilitating the transfer of electrons in oxidation-reduction reactions. This process is crucial for the catalytic activity of flavin-dependent enzymes, which play a vital role in various biochemical pathways.
相似化合物的比较
2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin can be compared with other similar compounds such as:
5-Deazariboflavin: The parent compound, which lacks the acetyl groups and has different solubility and stability properties.
Riboflavin: Another flavin derivative with different functional groups, used in similar biochemical studies.
Flavin Mononucleotide (FMN): A phosphorylated derivative of riboflavin, used as a cofactor in various enzymatic reactions.
The uniqueness of this compound lies in its enhanced stability and solubility due to the presence of acetyl groups, making it a valuable tool in biochemical and photochemical research.
属性
CAS 编号 |
59389-72-9 |
|---|---|
分子式 |
C₂₆H₂₉N₃O₁₀ |
分子量 |
543.52 |
同义词 |
1-Deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10(2H)-yl)-D-Ribitol 2,3,4,5-Tetraacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1144555.png)
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![Toluene, [3H]](/img/structure/B1144558.png)

